1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of bromine, trifluoromethyl, and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
- 3-Bromo-5-(trifluoromethyl)phenol
- 1-Bromo-3-(trifluoromethyl)benzene
Uniqueness
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. Its diamine functionality further differentiates it from other similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS No. 1270466-48-2) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C9H10BrF3N2
- Molecular Weight : 283.09 g/mol
- CAS Number : 1270466-48-2
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. The compound's structure suggests it may exhibit significant biological activity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of similar trifluoromethyl-substituted compounds on three cancer cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that compounds with trifluoromethyl groups exhibited IC50 values ranging from 3.6 µM to 11.0 µM, demonstrating considerable potency against these cell lines .
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects was explored through cell cycle analysis and apoptosis induction studies. It was found that these compounds could induce G0/G1 and G2/M phase arrest in a p53-independent manner, suggesting alternative pathways for inducing apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group in the phenyl ring is critical for enhancing the biological activity of the compound. SAR studies indicate that modifications to this group can significantly affect the compound's potency against various cancer types. For instance, variations in substituents on the benzene ring have been shown to correlate with increased cytotoxicity .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
Activity Type | Observations |
---|---|
Cytotoxicity | Effective against HCT-116, MCF-7, HeLa |
IC50 Values | Ranges from 3.6 µM to 11.0 µM |
Mechanism | Induces cell cycle arrest and apoptosis |
SAR Insights | Trifluoromethyl group enhances activity |
Properties
Molecular Formula |
C9H10BrF3N2 |
---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
1-[3-bromo-5-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-2-5(8(15)4-14)1-6(3-7)9(11,12)13/h1-3,8H,4,14-15H2 |
InChI Key |
PXESDLAOEFRLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CN)N |
Origin of Product |
United States |
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